molecular formula C6H10O B1195481 Hexenal CAS No. 1335-39-3

Hexenal

Cat. No.: B1195481
CAS No.: 1335-39-3
M. Wt: 98.14 g/mol
InChI Key: MBDOYVRWFFCFHM-SNAWJCMRSA-N
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Description

Hexenal is an organic compound with the molecular formula C₆H₁₀O. It is an aldehyde that exists in different isomeric forms, including (E)-2-hexenal and (Z)-3-hexenal. These compounds are known for their distinctive “green” odor, reminiscent of freshly cut grass or leaves. This compound is commonly found in various plants and is a significant component of green leaf volatiles, which are emitted when plant tissues are damaged.

Chemical Reactions Analysis

Hexenal undergoes various chemical reactions, including oxidation, reduction, and isomerization. For example, (E)-2-hexenal can be synthesized through a Prins-type reaction involving butyraldehyde and vinyl ethyl ether, catalyzed by boron trifluoride . This compound can also undergo isomerization, where (Z)-3-hexenal is converted to (E)-2-hexenal through the action of this compound isomerase . Common reagents used in these reactions include oxidizing agents like DMSO and catalysts like IBX and boron trifluoride.

Properties

IUPAC Name

(E)-hex-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h4-6H,2-3H2,1H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDOYVRWFFCFHM-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041425
Record name (2E)-2-Hexenal
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Molecular Weight

98.14 g/mol
Source PubChem
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Physical Description

Liquid, Clear light yellow liquid; [Sigma-Aldrich MSDS], Pale yellow to colourless oily liquid; Strong fruity, green, vegetable-like aroma
Record name 2-Hexenal, (2E)-
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Record name trans-2-Hexenal
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Record name 2-Hexenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

47.00 °C. @ 17.00 mm Hg
Record name 2-Hexenal
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Solubility

Soluble in propylene glycol and most fixed oils; Very slightly soluble in water, Soluble (in ethanol)
Record name 2-Hexenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.841-0.848
Record name 2-Hexenal
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Vapor Pressure

6.6 [mmHg]
Record name 2-Hexenal
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Record name trans-2-Hexenal
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CAS No.

6728-26-3, 505-57-7, 1335-39-3
Record name trans-2-Hexenal
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Record name 2-Hexenal
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Record name Hexenal
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Record name trans-2-Hexenal
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Record name 2-Hexenal, (2E)-
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Record name 2-Hexenal
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Record name (2E)-2-Hexenal
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Record name trans-hex-2-enal
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Record name Hex-2-enal
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Record name 2-HEXENAL, (2E)-
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Record name 2-Hexenal
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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